(1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
Overview
Description
“(1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride” is an organic compound with the empirical formula C7H11ClN2O and a molecular weight of 174.63 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “(1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride” consists of a cyclopropyl group attached to an imidazole ring, which is further connected to a methanol group . The SMILES string representation of the molecule is "Cl.OCc1nccn1C2CC2" .Physical And Chemical Properties Analysis
“(1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Drug Discovery
This compound is a key intermediate in the drug discovery process. It can be used to synthesize a wide array of bioactive molecules for pharmacological testing, contributing to the development of new medications.
Each of these applications leverages the unique chemical structure of (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride, demonstrating its versatility and importance in scientific research .
Safety and Hazards
properties
IUPAC Name |
(1-cyclopropylimidazol-2-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c10-5-7-8-3-4-9(7)6-1-2-6;/h3-4,6,10H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXWOUPQPZZNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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